molecular formula C8H6INO5 B13557039 4-Iodo-3-methoxy-5-nitrobenzoicacid

4-Iodo-3-methoxy-5-nitrobenzoicacid

Cat. No.: B13557039
M. Wt: 323.04 g/mol
InChI Key: VXYVRRZOUQOQMU-UHFFFAOYSA-N
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Description

4-Iodo-3-methoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6INO4 It is characterized by the presence of iodine, methoxy, and nitro functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-3-methoxy-5-nitrobenzoic acid typically involves the iodination of 3-methoxy-5-nitrobenzoic acid. The reaction is carried out under controlled conditions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction mixture is usually heated to facilitate the iodination process.

Industrial Production Methods: In an industrial setting, the production of 4-iodo-3-methoxy-5-nitrobenzoic acid may involve a multi-step process starting from readily available precursors. The process includes nitration, methoxylation, and iodination steps, each optimized for yield and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-methoxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products:

Scientific Research Applications

4-Iodo-3-methoxy-5-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-iodo-3-methoxy-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

    4-Iodo-3-methoxy-5-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

    4-Iodo-3-methoxybenzoic acid: Lacks the nitro group.

    3-Methoxy-5-nitrobenzoic acid: Lacks the iodine atom.

Uniqueness: 4-Iodo-3-methoxy-5-nitrobenzoic acid is unique due to the presence of all three functional groups (iodine, methoxy, and nitro) on the benzoic acid core. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications .

Biological Activity

4-Iodo-3-methoxy-5-nitrobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. It is primarily studied for its role as an intermediate in the synthesis of more complex organic molecules and its implications in therapeutic applications, particularly in cancer treatment.

4-Iodo-3-methoxy-5-nitrobenzoic acid features a nitro group that can undergo bioreduction, leading to reactive intermediates that interact with cellular components. The iodine atom enhances the compound's reactivity, potentially influencing its binding affinity to biological targets. This compound can participate in various chemical reactions, including:

  • Substitution Reactions : The iodine atom can be replaced by nucleophiles, which is significant for drug development.
  • Reduction Reactions : The nitro group can be reduced to an amino group, modifying the compound's biological activity.
  • Oxidation Reactions : The methoxy group can be oxidized to a carboxyl group, further altering its properties.

Biological Activities

Research indicates that 4-Iodo-3-methoxy-5-nitrobenzoic acid may exhibit several biological activities:

  • Anticancer Activity : The compound is under investigation for its potential use in cancer therapies, particularly through mechanisms involving the inhibition of poly-ADP-ribose polymerase (PARP), a target in breast cancer treatment .
  • Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting potential applications in treating infections .
  • Cytotoxicity : Preliminary studies indicate that the compound may possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its efficacy and mechanisms of action.

Table 1: Summary of Biological Activities

Activity TypePotential EffectReference
AnticancerInhibition of PARP
AntimicrobialPotential antibacterial effects
CytotoxicityInduced cell death in cancer cells

Case Study: Iniparib (4-Iodo-3-nitrobenzamide)

Iniparib, a derivative of 4-Iodo-3-methoxy-5-nitrobenzoic acid, is currently undergoing clinical trials for breast cancer treatment. Its mechanism involves PARP inhibition, which is crucial for DNA repair processes. Initial results from clinical studies suggest that Iniparib may enhance the effectiveness of chemotherapy agents when used concurrently .

Properties

Molecular Formula

C8H6INO5

Molecular Weight

323.04 g/mol

IUPAC Name

4-iodo-3-methoxy-5-nitrobenzoic acid

InChI

InChI=1S/C8H6INO5/c1-15-6-3-4(8(11)12)2-5(7(6)9)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

VXYVRRZOUQOQMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1I)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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